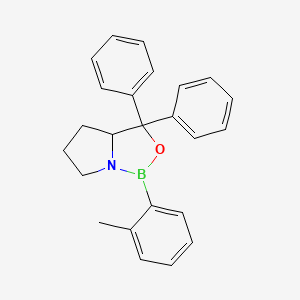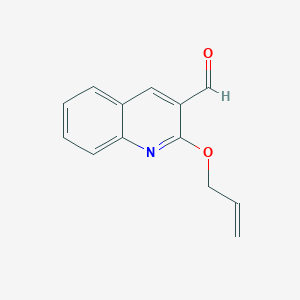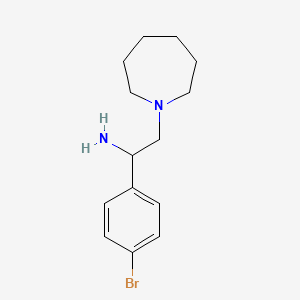![molecular formula C15H15NO B12116308 4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde CAS No. 893734-60-6](/img/structure/B12116308.png)
4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a dimethylamino group attached to one of the phenyl rings and an aldehyde group attached to the other phenyl ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable biphenyl derivative. One common method is the Friedel-Crafts acylation reaction, where 4-(dimethylamino)benzaldehyde is reacted with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: 4’-(Dimethylamino)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Dimethylamino)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde is primarily related to its ability to participate in electron transfer processes. The dimethylamino group acts as an electron-donating group, enhancing the compound’s reactivity in various chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the biphenyl moiety.
4’-(Dimethylamino)[1,1’-biphenyl]-3-carboxylic acid: An oxidized form of the compound.
4’-(Dimethylamino)[1,1’-biphenyl]-3-methanol: A reduced form of the compound.
Uniqueness
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde functional groups on a biphenyl scaffold. This combination imparts distinct chemical properties, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
893734-60-6 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H15NO/c1-16(2)15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-17/h3-11H,1-2H3 |
Clé InChI |
FQMZTQWUVIPGQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


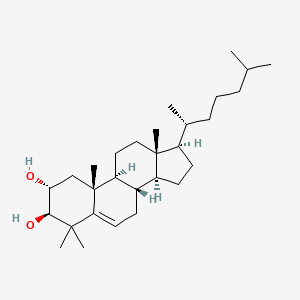
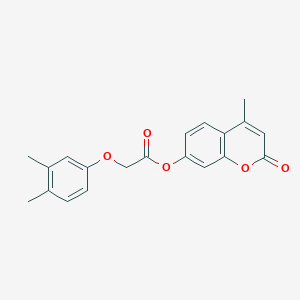

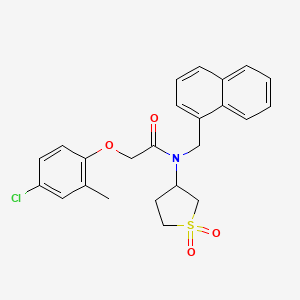
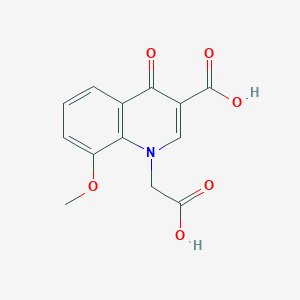

![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
